molecular formula C15H16O2 B12081428 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol

6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol

Cat. No.: B12081428
M. Wt: 228.29 g/mol
InChI Key: YEEHQBCMDWRJLR-UHFFFAOYSA-N
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Description

6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol is an organic compound characterized by a naphthalene ring substituted with a tetrahydropyran group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol typically involves the reaction of naphthalene derivatives with tetrahydropyran. One common method includes the use of a Friedel-Crafts alkylation reaction, where naphthalene is reacted with tetrahydropyran in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of naphthaldehydes or naphthoquinones.

    Reduction: Formation of naphthalen-2-ol or tetrahydronaphthalene derivatives.

    Substitution: Formation of halogenated naphthalene derivatives.

Scientific Research Applications

6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity. The compound’s effects are mediated through these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

    Tetrahydropyran: A simpler analog with a similar tetrahydropyran ring but lacking the naphthalene moiety.

    Naphthalen-2-ol: Contains the naphthalene ring and hydroxyl group but lacks the tetrahydropyran substitution.

Uniqueness: 6-(Tetrahydro-2H-pyran-4-yl)naphthalen-2-ol is unique due to the combination of the naphthalene ring and tetrahydropyran group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

IUPAC Name

6-(oxan-4-yl)naphthalen-2-ol

InChI

InChI=1S/C15H16O2/c16-15-4-3-13-9-12(1-2-14(13)10-15)11-5-7-17-8-6-11/h1-4,9-11,16H,5-8H2

InChI Key

YEEHQBCMDWRJLR-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=CC3=C(C=C2)C=C(C=C3)O

Origin of Product

United States

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